Allyl hexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1ml in 6ml 70% ethanol (in ethanol)

Synonyms

Canonical SMILES

Food Additive and Flavoring Agent:

- Allyl hexanoate is approved by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavoring agent. It contributes fruity, pineapple-like aromas and flavors to various food products, including candies, beverages, and baked goods [].

Potential Pharmaceutical Applications:

- Research suggests that allyl hexanoate might possess some potential therapeutic properties, although further investigation is needed. Studies have explored its role in:

- Antimicrobial activity: Allyl hexanoate has exhibited antimicrobial activity against certain fungi and bacteria in laboratory settings []. However, its clinical efficacy and safety for this purpose remain unclear.

- Anti-inflammatory properties: Preliminary research suggests that allyl hexanoate might have anti-inflammatory effects, but further studies are needed to confirm these findings and understand its potential mechanisms of action [].

Research Chemical:

- Allyl hexanoate serves as a valuable research tool in various scientific fields due to its specific chemical properties. It is used in:

- Organic synthesis: Allyl hexanoate acts as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals [].

- Study of biological processes: Researchers sometimes employ allyl hexanoate to investigate specific biological processes, such as enzyme activity and membrane transport [].

Safety Considerations:

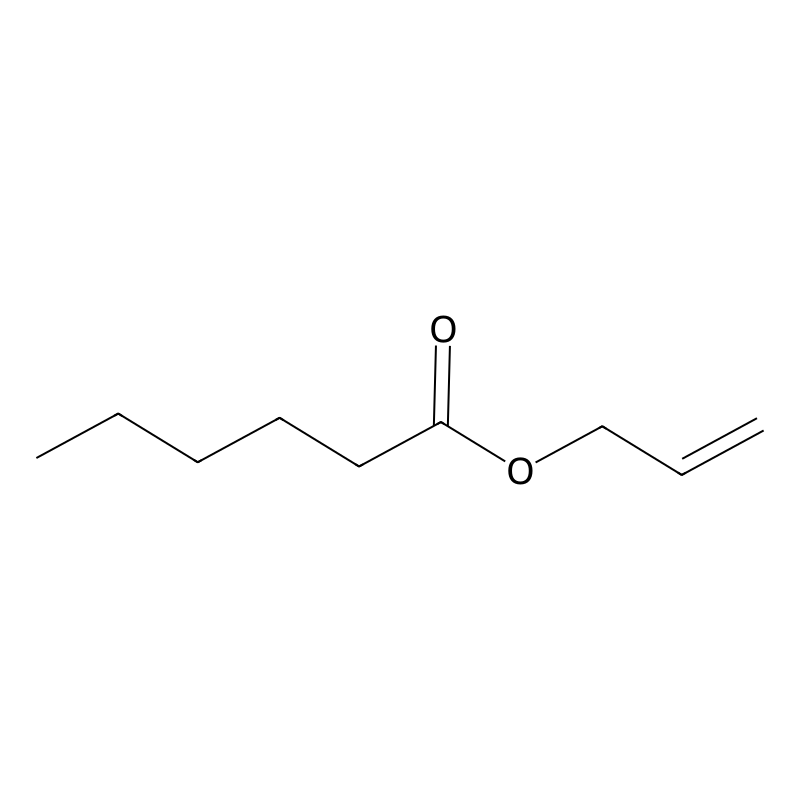

Allyl hexanoate, also known as allyl caproate, is an organic compound with the molecular formula and a molecular weight of 156.22 g/mol. It is classified as a fatty acid ester, specifically the ester formed from hexanoic acid and allyl alcohol. This compound is characterized by its strong pineapple aroma and is typically a pale yellow liquid at room temperature. Its chemical structure features a vinyl group (allyl) attached to a hexanoate chain, which contributes to its distinctive flavor profile. Allyl hexanoate is primarily used as a flavoring agent in various food products, including candies, baked goods, and chewing gum, and it is also found naturally in certain fruits like pineapples and mushrooms .

The mechanism of action of allyl hexanoate is primarily related to its interaction with olfactory receptors in the nose. The specific functional groups and their spatial arrangement likely contribute to its characteristic fruity odor, resembling pineapple []. Allyl hexanoate can interact with the olfactory receptors, triggering a signal transduction pathway that is perceived as the fruity scent in the brain.

Allyl hexanoate can be toxic in high concentrations. Studies report an oral LD50 (lethal dose for 50% of test subjects) in rats at 218 mg/kg []. It is also flammable with a flash point of 66°C []. Due to these hazards, proper handling and safety precautions are crucial when working with allyl hexanoate.

- Esterification: The primary method for synthesizing allyl hexanoate involves the reaction between hexanoic acid and allyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid). This process leads to the formation of the ester while releasing water.

- Hydrolysis: Allyl hexanoate can be hydrolyzed back into its constituent alcohol and acid under acidic or basic conditions. The hydrolysis rate varies depending on the medium; for instance, it is rapidly hydrolyzed by pancreatic juice and liver homogenates but more slowly in artificial gastric juice .

- Metabolism: In biological systems, allyl hexanoate is metabolized to allyl alcohol, which can further be converted to acrolein or glycidol through enzymatic pathways in the liver .

Allyl hexanoate exhibits notable biological activity, particularly regarding its toxicity and metabolic pathways:

- Toxicity: It has been classified as having high toxicity with reported acute toxicity values (LD50) of 218 mg/kg in rats when ingested orally . It can cause irritation upon contact with skin and may emit harmful fumes when heated.

- Metabolism: The metabolism of allyl hexanoate involves its conversion to allyl alcohol, which can lead to the formation of reactive metabolites such as acrolein. These metabolites can interact with cellular components, potentially leading to oxidative stress and cytotoxic effects .

Allyl hexanoate can be synthesized through several methods:

- Sulfuric Acid Catalysis: This method involves mixing hexanoic acid with allyl alcohol under sulfuric acid catalysis. The mixture undergoes esterification, followed by neutralization with sodium carbonate and purification through distillation .

- Solid Acid Catalysis: A more recent method utilizes solid superacid catalysts such as titanium dioxide/sulfated zirconia. This process enhances yields (up to 86.9%) by facilitating the removal of water during the reaction .

- Alternative Methods: Other methods include using p-toluenesulfonic acid for esterification under reflux conditions, which also yields allyl hexanoate effectively .

Allyl hexanoate has various applications across different industries:

- Flavoring Agent: It is widely used in the food industry for its strong pineapple flavor, enhancing products such as candies, baked goods, and beverages.

- Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and other scented products.

- Industrial Uses: Allyl hexanoate finds applications in cleaning products and as an additive in cigarette manufacturing due to its flavoring properties .

Research indicates that allyl hexanoate interacts with biological systems primarily through metabolic pathways leading to potentially toxic metabolites. Studies have shown that after ingestion, it is rapidly hydrolyzed in vivo, resulting in allyl alcohol formation. This metabolite can then react with glutathione, leading to the formation of mercapturic acids that are excreted through urine . The interactions highlight both its flavoring benefits and potential health risks associated with exposure.

Allyl hexanoate shares structural similarities with various other allylic esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Allyl acetate | Smaller carbon chain; commonly used as a solvent | |

| Allyl propionate | Slightly longer chain; used in food flavoring | |

| Allyl heptanoate | Longer carbon chain; similar flavor profile | |

| Allyl octanoate | Even longer chain; used for different flavor notes | |

| Allyl nonanoate | Longest chain in this comparison; distinct aroma |

Allyl hexanoate's unique characteristic lies in its specific pineapple flavor profile and its moderate carbon chain length compared to other esters, making it particularly valuable in culinary applications while also presenting significant metabolic activity that warrants careful handling due to its toxicity .

Allyl hexanoate’s discovery emerged alongside advancements in organic chemistry during the late 19th and early 20th centuries. Initially identified as a synthetic compound, its natural presence in pineapples (Ananas comosus) was confirmed in the 1960s through gas chromatography-mass spectrometry (GC-MS) analyses. Early industrial applications focused on its utility in artificial fruit flavors, particularly for mimicking pineapple, peach, and apricot essences. By the 1970s, its use expanded to perfumery, where it enhanced top notes in floral and citrus compositions.

Structural Elucidation and Confirmation

Allyl hexanoate (CAS 123-68-2) possesses the molecular formula $$ \text{C}9\text{H}{16}\text{O}2 $$, with a molar mass of 156.22 g/mol [2] [4]. Its structure comprises a hexanoic acid moiety esterified with an allyl alcohol group. The hexanoate chain ($$ \text{CH}3(\text{CH}2)4\text{COO}- $$) contributes to the compound’s hydrophobic properties, while the allyl group ($$ \text{CH}2=\text{CHCH}2- $$) introduces unsaturation, influencing reactivity and odor characteristics [1] [4].

Key spectroscopic data confirm its structure:

- Nuclear Magnetic Resonance (NMR): The $$ ^1\text{H} $$-NMR spectrum (400 MHz, CDCl$$ _3 $$) reveals signals at δ 5.8–5.9 ppm (multiplet, allylic protons), δ 4.6–4.7 ppm (doublet, methylene adjacent to the ester oxygen), and δ 2.3 ppm (triplet, carbonyl-proximal methylene) [5].

- Mass Spectrometry (MS): Fragmentation patterns show a base peak at m/z 99, corresponding to the allyl-oxonium ion ($$ \text{CH}2=\text{CHCH}2\text{O}^+ $$), and a molecular ion peak at m/z 156 [6].

The compound’s infrared (IR) spectrum further validates the ester functional group, with prominent absorption bands at 1740 cm$$ ^{-1} $$ (C=O stretch) and 1180 cm$$ ^{-1} $$ (C-O stretch) [6].

Structure-Activity Relationship (SAR) Analysis

The flavoring potency of allyl hexanoate is directly tied to its molecular architecture:

- Allyl Group: The unsaturated allyl moiety enhances volatility and imparts a fruity aroma by interacting with olfactory receptors via π-electron interactions [1] [4].

- Hexanoate Chain: The six-carbon chain balances lipophilicity and hydrophobicity, enabling efficient dispersion in lipid-rich food matrices while moderating evaporation rates [4].

Comparative studies with shorter-chain allyl esters (e.g., allyl butyrate) demonstrate that increasing alkyl chain length correlates with intensified tropical fruit notes but reduced volatility [7].

Table 1: Physicochemical Properties of Allyl Hexanoate and Related Esters

| Property | Allyl Hexanoate | Allyl Butyrate |

|---|---|---|

| Molecular Formula | C$$ _9$$H$$ _{16}$$O$$ _2$$ | C$$ _7$$H$$ _{12}$$O$$ _2$$ |

| Molecular Weight (g/mol) | 156.22 | 128.17 |

| Boiling Point (°C) | 75–76 (15 mmHg) | 44–45 (15 mmHg) |

| FEMA Number | 2032 | 2021 |

Stereochemical Considerations

Allyl hexanoate’s structure includes a planar allyl group with a double bond between C1 and C2. While geometric isomerism (cis/trans) is theoretically possible, the compound is typically synthesized and utilized as a mixture of E and Z isomers due to rapid interconversion at room temperature [4]. No enantiomeric forms exist, as the molecule lacks chiral centers.

Comparative Structural Analysis with Related Allyl Esters

Allyl hexanoate belongs to a broader class of allyl alkanoates, differentiated by alkyl chain length:

- Allyl Acetate (C$$ _3$$H$$ _6$$O$$ _2$$): Shorter chain increases volatility but reduces flavor longevity.

- Allyl Octanoate (C$$ _{11}$$H$$ _{20}$$O$$ _2$$): Extended chain enhances lipophilicity, making it suitable for lipid-based applications but less water-soluble [4].

The hexanoate derivative occupies an optimal middle ground, offering balanced solubility and aroma persistence. Its structural similarity to naturally occurring pineapple volatiles (e.g., methyl hexanoate) underpins its widespread use in artificial flavorings [1] [2].

Figure 1: Structural Comparison of Allyl Esters

- Allyl Hexanoate: $$ \text{CH}2=\text{CHCH}2\text{OCO}(\text{CH}2)4\text{CH}_3 $$

- Allyl Butyrate: $$ \text{CH}2=\text{CHCH}2\text{OCO}(\text{CH}2)2\text{CH}_3 $$

The hexanoate’s extended alkyl chain facilitates stronger van der Waals interactions with hydrophobic binding pockets in taste receptors, amplifying perceived sweetness and fruitiness compared to shorter-chain analogs [7].

Allyl hexanoate undergoes rapid enzymatic hydrolysis in biological systems through the action of various esterases, representing the primary step in its metabolic transformation. The hydrolysis mechanism involves nucleophilic attack by water molecules on the carbonyl carbon of the ester bond, facilitated by serine-containing active sites characteristic of most esterases [1] [2].

The enzymatic hydrolysis of allyl hexanoate demonstrates significant variation in kinetic parameters depending on the specific enzyme system and biological environment. In artificial gastric juice, the compound exhibits slow hydrolysis with a half-life of 1120 minutes, indicating limited enzymatic activity under acidic gastric conditions [1]. However, in simulated pancreatic juice, the hydrolysis rate increases dramatically with a half-life of 1.98 minutes, reflecting the enhanced esterase activity in the alkaline pancreatic environment [1].

The most rapid hydrolysis occurs in tissue preparations, particularly in rat small intestinal mucosa where the half-life is reduced to 0.096 seconds, and in rat liver homogenates with a half-life of 3.96 seconds [1]. This rapid hydrolysis in hepatic tissue is attributed to the high concentration of carboxylesterases, particularly the cytosolic forms that demonstrate broad substrate specificity for aliphatic esters [1] [3].

Specific esterases demonstrate varying catalytic efficiencies toward allyl hexanoate. Candida antarctica lipase B demonstrates exceptional catalytic activity, achieving complete hydrolysis within 5 minutes under optimal conditions [4]. Similarly, pig liver esterase exhibits rapid hydrolysis rates, with complete substrate conversion occurring within the same timeframe [4]. The catalytic mechanism involves formation of an acyl-enzyme intermediate through nucleophilic attack by the active site serine residue, followed by hydrolysis to release the corresponding alcohol and carboxylic acid [2] [5].

The hydrolysis process follows a general base catalysis mechanism at physiological pH, as evidenced by primary solvent isotope effects with kinetic isotope effect values ranging from 2.10 to 2.72 [6]. This mechanism involves water molecule activation by nearby basic residues in the enzyme active site, rather than direct nucleophilic attack by hydroxide ions [6].

The substrate specificity of esterases toward allyl hexanoate is influenced by both the acyl and alcohol portions of the molecule. The straight-chain hexanoic acid moiety is readily accommodated in the active sites of most esterases, while the allyl alcohol portion provides additional reactivity through its unsaturated carbon-carbon double bond [3]. Studies demonstrate that increasing the straight-chain length of allyl esters does not markedly decrease the rate of enzymatic hydrolysis compared to hexanoate derivatives [3].

Metabolic Fate in Biological Systems

Primary Metabolic Pathways

Following enzymatic hydrolysis, allyl hexanoate enters distinct metabolic pathways for each of its constituent moieties. The allyl alcohol portion undergoes oxidative metabolism primarily through alcohol dehydrogenase-mediated conversion to acrolein, a highly reactive alpha,beta-unsaturated aldehyde [1] [7]. This oxidation represents the rate-limiting step in allyl alcohol metabolism and determines the overall toxicological profile of allyl hexanoate exposure.

The hexanoic acid moiety follows classical fatty acid metabolic pathways, beginning with activation to hexanoyl-coenzyme A through the action of acyl-coenzyme A synthetase [8]. This activation step requires adenosine triphosphate and results in the formation of a high-energy thioester bond that facilitates subsequent metabolic transformations [9]. The resulting hexanoyl-coenzyme A then enters the beta-oxidation pathway, where it undergoes sequential removal of two-carbon units as acetyl-coenzyme A [10].

The beta-oxidation of hexanoyl-coenzyme A proceeds through four enzymatic steps: dehydrogenation by acyl-coenzyme A dehydrogenase, hydration by enoyl-coenzyme A hydratase, oxidation by beta-hydroxyacyl-coenzyme A dehydrogenase, and thiolysis by acetyl-coenzyme A acetyltransferase [10] [11]. Each complete cycle yields one molecule of acetyl-coenzyme A and a shortened fatty acid chain, ultimately producing three molecules of acetyl-coenzyme A from the complete oxidation of hexanoyl-coenzyme A [11].

The acetyl-coenzyme A produced from beta-oxidation enters the tricarboxylic acid cycle, where it undergoes complete oxidation to carbon dioxide and water with concomitant generation of reducing equivalents in the form of nicotinamide adenine dinucleotide and flavin adenine dinucleotide [9]. This process represents the ultimate fate of the hexanoic acid portion of allyl hexanoate and contributes to cellular energy production.

Secondary Metabolite Formation

The metabolism of allyl hexanoate generates several secondary metabolites that play important roles in both detoxification and potential toxicity. The primary secondary metabolite is acrolein, formed through the oxidation of allyl alcohol by alcohol dehydrogenase [1] [7]. Acrolein represents a critical metabolic intermediate that determines the biological activity of allyl hexanoate, as it possesses high electrophilic reactivity and can interact with cellular macromolecules [7].

Acrolein can undergo further metabolism through multiple pathways. The primary detoxification route involves oxidation to acrylic acid by aldehyde dehydrogenase, particularly the cytosolic and mitochondrial forms [7] [12]. This oxidation effectively reduces the electrophilic reactivity of acrolein and facilitates its eventual elimination from the system [12].

An alternative pathway for acrolein involves epoxidation to form glycidol, a three-carbon epoxide [1] [13]. This reaction can occur through cytochrome P-450 mediated oxidation and represents a bioactivation pathway that increases the electrophilic reactivity of the metabolite [13]. Glycidol can undergo further metabolism through epoxide hydrolase-mediated hydrolysis to form glycerol, or it can react with nucleophilic sites on cellular macromolecules [13].

The formation of conjugation products represents another important secondary metabolic pathway. Both acrolein and glycidol can undergo conjugation reactions with glutathione, either through direct chemical reaction or through enzymatic catalysis by glutathione S-transferases [14] [13]. These conjugation reactions represent important detoxification mechanisms that facilitate the elimination of reactive metabolites.

The glutathione conjugates of acrolein and glycidol undergo further metabolism to form mercapturic acid derivatives, which are excreted in urine. The major urinary metabolite is 3-hydroxypropylmercapturic acid, which serves as a biomarker for exposure to allyl-containing compounds [7] [15]. The formation of this metabolite confirms the operation of the proposed metabolic pathway and provides evidence for the detoxification of reactive intermediates.

Biotransformation Kinetics

The biotransformation kinetics of allyl hexanoate demonstrate complex multi-phase behavior reflecting the sequential nature of its metabolic pathways. The initial hydrolysis step exhibits pseudo-first-order kinetics with rate constants varying significantly depending on the enzymatic system involved [1] [3]. In hepatic tissue, the hydrolysis follows rapid kinetics with apparent rate constants in the range of 0.1 to 1.0 per second [1].

The subsequent oxidation of allyl alcohol to acrolein demonstrates different kinetic characteristics, with the reaction proceeding through alcohol dehydrogenase-mediated catalysis. The kinetic parameters for this step are influenced by the availability of nicotinamide adenine dinucleotide as a cofactor and the relative concentrations of competing alcohol substrates [7]. Under physiological conditions, the oxidation of allyl alcohol proceeds with apparent Michaelis-Menten kinetics, although the specific kinetic parameters vary depending on the tissue type and alcohol dehydrogenase isoform involved.

The beta-oxidation of hexanoyl-coenzyme A follows well-characterized kinetics consistent with fatty acid oxidation pathways. The rate-limiting step in this process is typically the initial dehydrogenation reaction catalyzed by acyl-coenzyme A dehydrogenase [10]. The kinetic parameters for this enzyme demonstrate substrate specificity that favors medium-chain fatty acids such as hexanoic acid, resulting in efficient metabolism of this portion of the allyl hexanoate molecule.

The overall biotransformation kinetics of allyl hexanoate are influenced by factors including enzyme induction, tissue distribution, and competition with endogenous substrates. The rapid hydrolysis in hepatic tissue suggests that first-pass metabolism would be significant following oral exposure, leading to rapid formation of the constituent metabolites [1] [3]. The subsequent metabolism of these products would follow their individual kinetic profiles, with the allyl alcohol pathway being potentially rate-limiting due to the requirement for alcohol dehydrogenase-mediated oxidation.

Glutathione Conjugation Pathways

Glutathione conjugation represents a critical detoxification mechanism for allyl hexanoate metabolites, particularly for the reactive intermediates acrolein and glycidol formed during allyl alcohol metabolism [14] [13]. This pathway involves the nucleophilic attack of glutathione on electrophilic centers, resulting in the formation of stable conjugates that can be further metabolized and eliminated [16].

The glutathione conjugation of acrolein occurs through Michael addition to the alpha,beta-unsaturated aldehyde system, with the reaction proceeding either spontaneously or through catalysis by glutathione S-transferases [14] [7]. The reaction involves nucleophilic attack by the sulfur atom of glutathione on the beta-carbon of acrolein, resulting in the formation of a stable thioether linkage [16]. This conjugation effectively reduces the electrophilic reactivity of acrolein and facilitates its subsequent metabolism and elimination.

Multiple glutathione S-transferase isoforms demonstrate activity toward acrolein and related alpha,beta-unsaturated aldehydes. The delta and epsilon classes of glutathione S-transferases show particularly high activity toward these substrates, with the specific isoforms varying depending on the tissue type and species [17] [16]. The catalytic mechanism involves binding of glutathione to the G-site of the enzyme, followed by binding of the electrophilic substrate to the H-site, and subsequent nucleophilic attack facilitated by the enzyme active site [16].

The conjugation of glycidol with glutathione follows a different mechanism, involving nucleophilic attack on the epoxide ring to form a beta-hydroxy thioether [13]. This reaction can occur through direct chemical reaction or through enzymatic catalysis by glutathione S-transferases that demonstrate epoxide conjugating activity [13]. The resulting conjugate retains the hydroxyl group from the epoxide ring opening and provides a stable metabolite for further processing.

The glutathione conjugates formed from acrolein and glycidol undergo further metabolism through the mercapturic acid pathway. This process involves sequential enzymatic modifications including gamma-glutamyl transpeptidase-mediated removal of the gamma-glutamyl residue, dipeptidase-mediated removal of the glycine residue, and N-acetyltransferase-mediated acetylation of the cysteine amino group [7] [15]. The resulting mercapturic acid derivatives are water-soluble and readily excreted in urine.

The efficiency of glutathione conjugation depends on several factors including glutathione availability, enzyme expression levels, and competition with other detoxification pathways. Under conditions of high exposure to allyl hexanoate or its metabolites, glutathione depletion can occur, leading to reduced conjugation capacity and increased potential for cellular damage [18]. This relationship between exposure level and detoxification capacity represents an important consideration in assessing the safety of allyl hexanoate exposure.

At physiological exposure levels, glutathione conjugation represents the predominant pathway for acrolein detoxification, with conjugation rates exceeding the rate of acrolein formation from allyl alcohol oxidation [18] [19]. This efficiency ensures that reactive metabolites are rapidly detoxified before they can cause significant cellular damage. However, at higher exposure levels, the capacity for glutathione conjugation may become saturated, leading to accumulation of reactive intermediates and potential toxicity [18].

Comparative Metabolism with Structurally Similar Compounds

The metabolic profile of allyl hexanoate shares significant similarities with other allyl esters, particularly allyl acetate and allyl alcohol, while also demonstrating unique characteristics related to its specific structural features [7] [15]. All allyl esters undergo rapid hydrolysis to yield allyl alcohol and their corresponding carboxylic acids, with the subsequent metabolism of allyl alcohol following identical pathways regardless of the parent ester [7].

Comparative studies demonstrate that allyl acetate and allyl hexanoate exhibit similar hydrolysis kinetics when normalized for enzyme concentration and pH conditions [7] [15]. Both compounds show rapid hydrolysis in pancreatic juice and hepatic tissue, with half-lives in the range of minutes to seconds [1] [15]. The primary difference lies in the metabolism of the carboxylic acid portion, with acetic acid from allyl acetate entering central metabolism through the tricarboxylic acid cycle, while hexanoic acid from allyl hexanoate undergoes beta-oxidation before entering central metabolism.

The formation of acrolein as a common metabolite links the toxicological profiles of all allyl esters, with acrolein representing the primary determinant of acute toxicity [7] [12]. Comparative toxicity studies demonstrate that acrolein itself is more toxic than either allyl acetate or allyl hexanoate, confirming that the metabolic conversion to acrolein is the rate-limiting step in toxicity development [7]. This relationship suggests that the toxicological assessment of allyl esters should focus on the potential for acrolein formation rather than the specific ester structure.

The detoxification pathways for allyl hexanoate metabolites also parallel those of other allyl compounds. The formation of 3-hydroxypropylmercapturic acid as a urinary metabolite is consistent across all allyl esters, reflecting the common pathway of acrolein formation, glutathione conjugation, and mercapturic acid formation [7] [15]. This shared metabolic signature provides a useful biomarker for exposure assessment across the class of allyl esters.

Differences in metabolism become apparent when comparing allyl hexanoate with structurally similar esters that do not contain the allyl moiety. For example, hexyl acetate, which contains a saturated alcohol portion, undergoes similar ester hydrolysis but does not form reactive alpha,beta-unsaturated aldehydes [20]. This difference highlights the importance of the allyl functional group in determining the metabolic fate and toxicological profile of these compounds.

The metabolic kinetics of allyl hexanoate also demonstrate similarities to other medium-chain fatty acid esters. The beta-oxidation of hexanoic acid proceeds with kinetic parameters similar to other C6 fatty acids, with efficient metabolism through the standard fatty acid oxidation pathway [10]. This similarity suggests that the hexanoic acid portion of allyl hexanoate would not be expected to accumulate in tissues or cause metabolic disruption under normal exposure conditions.

Comparative analysis with longer-chain allyl esters reveals that the hydrolysis kinetics remain similar across the series, but the metabolism of the fatty acid portion becomes increasingly complex with longer chain length [3]. Allyl esters of longer-chain fatty acids undergo the same initial hydrolysis and allyl alcohol oxidation, but the resulting fatty acids require additional beta-oxidation cycles for complete metabolism [3]. This difference has implications for the duration of metabolic clearance and potential for fatty acid accumulation.

Physical Description

Colourless to light yellow stable mobile liquid with fatty-fruity pineapple odou

XLogP3

Boiling Point

Density

0.884-0.890

UNII

GHS Hazard Statements

H301 (94.74%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (97.09%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (13.68%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (10.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (76.79%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (79.58%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (10.21%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (12.87%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (79.58%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Cosmetics -> Emollient

General Manufacturing Information

Plastic material and resin manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Hexanoic acid, 2-propen-1-yl ester: ACTIVE